molecular formula C24H23N3O4 B15154060 (4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione

(4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione

Cat. No.: B15154060
M. Wt: 417.5 g/mol
InChI Key: WGTYVOTYSDMBQK-YWZLYKJASA-N
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Description

(4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound with a unique structure that includes a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step organic reactions. The process starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the phenyl and dimethoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its interactions with biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structure allows for the design of materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione include other pyrazoloquinoline derivatives, such as:

  • 4-Methoxyphenethylamine
  • 3-Methoxyphenethylamine
  • 4-Methoxyphenylacetonitrile

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and stereochemistry. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

(4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C24H23N3O4/c1-30-18-9-8-14(12-19(18)31-2)15-10-16-21(17(28)11-15)20(13-6-4-3-5-7-13)22-23(25-16)26-27-24(22)29/h3-9,12,15,20H,10-11H2,1-2H3,(H3,25,26,27,29)/t15-,20-/m0/s1

InChI Key

WGTYVOTYSDMBQK-YWZLYKJASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2CC3=C([C@@H](C4=C(N3)NNC4=O)C5=CC=CC=C5)C(=O)C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(C4=C(N3)NNC4=O)C5=CC=CC=C5)C(=O)C2)OC

Origin of Product

United States

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